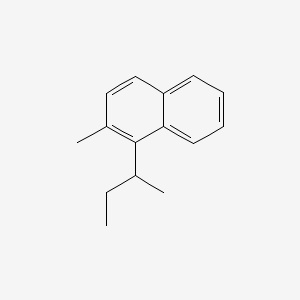
1-Butan-2-yl-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-2-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring substituted with a butan-2-yl group and a methyl group
Preparation Methods
The synthesis of 1-Butan-2-yl-2-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 2-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-Butan-2-yl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, producing nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Butan-2-yl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-2-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to various biological effects.
Comparison with Similar Compounds
1-Butan-2-yl-2-methylnaphthalene can be compared with other naphthalene derivatives such as 2-methylnaphthalene and 1-methylnaphthalene. While these compounds share a similar core structure, the presence of the butan-2-yl group in this compound imparts unique chemical and physical properties, making it distinct in terms of reactivity and applications.
Similar Compounds
2-Methylnaphthalene: A simpler derivative with a single methyl group.
1-Methylnaphthalene: Another isomer with the methyl group at a different position.
Naphthalene: The parent compound without any alkyl substitutions.
Properties
CAS No. |
85650-83-5 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-butan-2-yl-2-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)15-12(3)9-10-13-7-5-6-8-14(13)15/h5-11H,4H2,1-3H3 |
InChI Key |
BGZZXXXOAQPIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
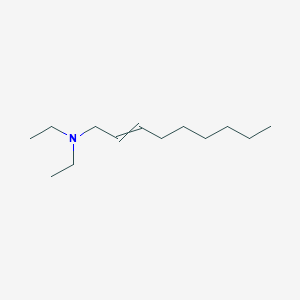
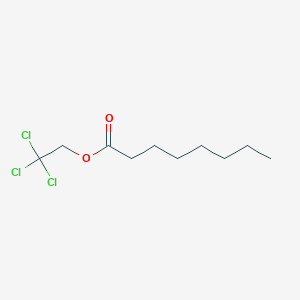

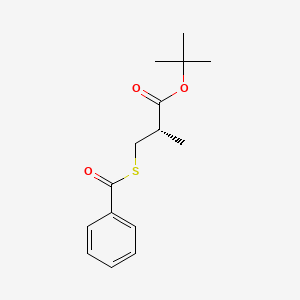
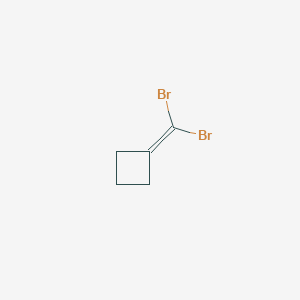
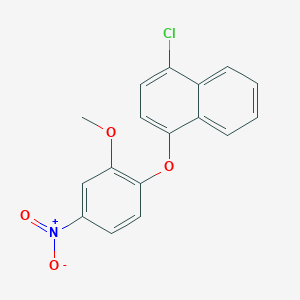

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
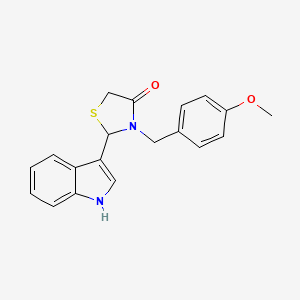

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
